molecular formula C11H17NO2 B12878392 Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- CAS No. 61449-04-5

Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-

Cat. No.: B12878392
CAS No.: 61449-04-5
M. Wt: 195.26 g/mol
InChI Key: QZCNSEJRCUHNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- is a chemical compound with the molecular formula C11H17NO2 . This specialty compound features a cyclohexanol moiety linked to a 3-methyl-5-isoxazolyl group, a structure often found in medicinal chemistry and pharmaceutical research for its potential as a key intermediate or pharmacophore. Isoxazole derivatives are known to exhibit a wide range of biological activities, and this compound may serve as a crucial building block in the synthesis of more complex molecules for investigative purposes . Researchers can utilize this compound in developing novel chemical entities, studying structure-activity relationships (SAR), or exploring new mechanisms of action in various biochemical pathways. Its specific research applications and detailed mechanism of action are areas for ongoing investigation by qualified scientists. This product is provided as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61449-04-5

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C11H17NO2/c1-9-7-10(14-12-9)8-11(13)5-3-2-4-6-11/h7,13H,2-6,8H2,1H3

InChI Key

QZCNSEJRCUHNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC2(CCCCC2)O

Origin of Product

United States

Preparation Methods

Reduction of Cyclohexanone Derivatives

A common approach to prepare substituted cyclohexanols is the reduction of cyclohexanone derivatives. For example, 3,5-dimethylcyclohexanone can be reduced to the corresponding cyclohexanol using catalytic hydrogenation or hydride reagents such as lithium aluminum hydride or sodium borohydride. This method provides good yields and stereochemical control depending on the catalyst and conditions used.

Synthesis via Knoevenagel Condensation and Subsequent Reduction

A patented method for preparing cis, cis-3,5-dimethyl-1-cyclohexanol involves:

  • Step 1: Knoevenagel condensation of acetaldehyde and ethyl acetoacetate catalyzed by piperidine to form 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-one.
  • Step 2: Hydrolysis and decarboxylation under strong alkali and acid to yield 3,5-dimethyl-2-cyclohexene-1-one.
  • Step 3: Catalytic hydrogenation of the cyclohexene ketone to 3,5-dimethylcyclohexanone.
  • Step 4: Further reduction to cis, cis-3,5-dimethyl-1-cyclohexanol.

This multi-step route offers advantages such as mild reaction conditions, high chiral purity, and suitability for scale-up.

Synthesis of the 3-Methyl-5-Isoxazolyl Moiety

Isoxazole Ring Formation

Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or through condensation reactions of hydroxylamine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

Several regioselective and environmentally benign methods have been developed:

  • Copper(I)-catalyzed cycloaddition of nitrile oxides with terminal alkynes.
  • Tosylalcohol-catalyzed reactions of propargylic alcohols with N-protected hydroxylamines.
  • One-pot three-component reactions using aldehydes, alkynes, and hydroxylamine in deep eutectic solvents or ionic liquids.
  • Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media.

These methods provide high yields of 3,5-disubstituted isoxazoles, including 3-methyl-5-isoxazolyl derivatives, with good regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
1 Knoevenagel condensation of acetaldehyde and ethyl acetoacetate Piperidine catalyst, toluene, reflux High yield of cyclohexenone intermediate
2 Hydrolysis and decarboxylation of cyclohexenone ester Strong alkali and acid Efficient conversion to cyclohexenone
3 Catalytic hydrogenation of cyclohexenone Metal catalyst (e.g., Pd/C), H2 gas Stereoselective reduction to cyclohexanone
4 Reduction of cyclohexanone to cyclohexanol LiAlH4 or NaBH4 High yield, stereocontrol
5 Isoxazole ring synthesis 1,3-dipolar cycloaddition, condensation Regioselective, environmentally benign
6 Coupling isoxazolylmethyl to cyclohexanol Nucleophilic substitution, reductive amination Efficient linker formation

Research Findings and Practical Considerations

  • The patented multi-step synthesis of substituted cyclohexanols provides a scalable and cost-effective route with high chiral purity, which is critical for biological activity.
  • Isoxazole synthesis methods have evolved to favor green chemistry approaches, including solvent-free, aqueous, and ionic liquid media, enhancing sustainability.
  • The choice of reducing agent and catalyst significantly affects stereoselectivity and yield in the cyclohexanol formation steps.
  • Coupling strategies must consider the stability of the isoxazole ring under reaction conditions to avoid ring opening or degradation.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of functionalized derivatives.

Scientific Research Applications

1.1. Pharmacological Properties

Cyclohexanol derivatives are often studied for their pharmacological properties, particularly as potential treatments for cardiovascular diseases. The compound has been identified as a stimulator of soluble guanylate cyclase (sGC), which plays a crucial role in the vasodilation process. This mechanism is significant for developing therapies aimed at treating conditions like pulmonary hypertension and other cardiovascular disorders .

1.2. Case Studies

  • Pulmonary Hypertension Treatment : A study outlined in a patent application highlights the use of cyclohexanol derivatives as sGC stimulators for treating pulmonary hypertension. The research indicates that these compounds can significantly lower blood pressure and improve vascular function in animal models .
  • Neuroprotective Effects : Another investigation suggests that cyclohexanol derivatives may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could lead to new therapeutic strategies for conditions like Alzheimer's disease .

2.1. Synthetic Routes

The synthesis of cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- typically involves several steps, including the formation of the isoxazole ring and subsequent functionalization of the cyclohexanol backbone. Various synthetic methodologies have been reported, including:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the isoxazole moiety.
  • Reduction Processes : Employing reducing agents to convert intermediates into the desired cyclohexanol structure.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

3.1. Solvent and Intermediate Use

Cyclohexanol is widely used as a solvent in various industrial applications due to its favorable properties, such as low volatility and high solvency power. Its derivative, 1-[(3-methyl-5-isoxazolyl)methyl]-, can serve as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.

3.2. Potential in Material Science

The compound may also find applications in material science, particularly in developing polymers and resins that require specific mechanical properties or chemical resistance. Research into its compatibility with various polymer matrices could open new avenues for advanced material formulations .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryTreatment for pulmonary hypertension
NeuroprotectionPotential treatment for neurodegenerative diseases
Chemical SynthesisIntermediate in organic synthesis
Industrial SolventUsed in manufacturing processes

Mechanism of Action

The mechanism of action of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol is likely related to its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

  • CAS Number : 61449-04-5
  • Molecular Formula: C₁₁H₁₇NO₂
  • Core Structure: A cyclohexanol ring substituted with a 3-methyl-5-isoxazolylmethyl group.
  • Conformation: X-ray diffraction reveals two independent molecules in the asymmetric unit. Dihedral angles between the isoxazole and cyclohexanol rings differ (22.03° vs. 6.13° and 30.15° vs. 88.44°), leading to distinct hydrogen-bonding networks (O–H⋯O and O–H⋯N interactions forming zig-zag chains) .

Comparison with Structurally Similar Compounds

1-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium Chloride

  • Core Structure : Pyridinium ring substituted with 3-methyl-5-isoxazolyl .
  • Biological Activity :
    • Hypoglycemic effects via enhanced anaerobic glycolysis and altered glycogen metabolism (similar to phenformin) .
    • Unlike the target compound, its pyridinium core may influence solubility and membrane permeability.
  • Key Difference: The absence of a cyclohexanol ring reduces conformational flexibility compared to the target compound.

Tramadol Hydrochloride

  • Structure: (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
  • Pharmacology: Opioid analgesic activity due to the dimethylamino and methoxyphenyl substituents.
  • Comparison: Both share a cyclohexanol core, but tramadol’s substituents enable μ-opioid receptor binding, whereas the isoxazole group in the target compound may target metabolic pathways .

1-[Cyano(4-hydroxyphenyl)methyl]cyclohexanol

  • Structure: Cyclohexanol substituted with a cyano and 4-hydroxyphenyl group .
  • Application : Intermediate for antidepressants like venlafaxine.
  • Synthesis: Phase-transfer catalysis (PEG-400 or Aliquat-336) enables direct cyclohexanone and nitrile coupling .
  • Key Difference: The cyano group introduces polarity, contrasting with the heteroaromatic isoxazole in the target compound.

1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol

  • Structure: Naphthol linked to a 3,4-dimethylisoxazole via an iminomethyl group .
  • Conformation : Intramolecular O–H⋯N hydrogen bonds stabilize the structure, with π-π interactions between isoxazole and naphthol rings .
  • Comparison: The naphthol moiety enhances aromatic interactions, whereas the cyclohexanol in the target compound offers chair-conformation flexibility.

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

  • Structure: Cyclohexanol substituted with a 1,2,4-oxadiazole .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- Cyclohexanol 3-Methyl-5-isoxazolylmethyl Potential hypoglycemic/anti-inflammatory Aldehyde cyclization, [3+2] cycloaddition
1-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride Pyridinium 3-Methyl-5-isoxazolyl Hypoglycemic (enhances glycolysis) Not specified
Tramadol Hydrochloride Cyclohexanol Dimethylamino, 3-methoxyphenyl Analgesic (opioid receptor modulation) Multi-step alkylation/formylation
1-[Cyano(4-hydroxyphenyl)methyl]cyclohexanol Cyclohexanol Cyano, 4-hydroxyphenyl Antidepressant intermediate Phase-transfer catalysis
1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol Naphthol 3,4-Dimethylisoxazole, iminomethyl Antimicrobial/anti-inflammatory Condensation reaction

Key Findings and Implications

  • Structural Influence on Activity: The 3-methyl-5-isoxazolyl group is critical for hypoglycemic activity in multiple analogs . Cyclohexanol’s chair conformation allows for diverse hydrogen-bonding patterns, as seen in the target compound’s dimeric crystal structure .
  • Synthetic Flexibility: Phase-transfer catalysis and cycloaddition methods enable efficient synthesis of cyclohexanol derivatives .
  • Pharmacological Potential: The target compound’s isoxazole moiety suggests possible overlap with the hypoglycemic mechanisms of 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride, warranting further metabolic studies .

Biological Activity

Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- is a compound that incorporates both cyclohexanol and isoxazole moieties. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

1. Anti-inflammatory Activity

Isoxazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, certain isoxazoles exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Research indicates that compounds with a methyl group at the 3-position of the isoxazole ring demonstrate significant anti-inflammatory effects due to their selective COX-2 inhibition .

2. Analgesic Properties

Several studies highlight the analgesic potential of isoxazole derivatives. The incorporation of cyclohexanol into the structure may enhance its analgesic efficacy. For example, compounds with similar structures have been shown to alleviate pain in animal models .

3. Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been documented. Compounds with greater lipophilicity tend to exhibit higher antibacterial activities. Cyclohexanol, as part of the compound's structure, may influence its solubility and thus its antimicrobial efficacy .

Case Studies

  • Study on COX Inhibition : In a study evaluating various isoxazole derivatives, those with a cyclohexanol moiety were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives showed sub-micromolar IC50 values against COX-2, supporting their potential as anti-inflammatory agents .
  • Analgesic Evaluation : A series of cyclohexanol-based isoxazoles were assessed for analgesic activity using the rat complete Freund’s adjuvant model. The findings demonstrated significant pain relief compared to control groups .
  • Antimicrobial Screening : A range of synthesized isoxazole derivatives was tested against common bacterial strains. The results revealed that compounds with cyclohexanol exhibited moderate to significant antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Biological Activity Summary

Biological ActivityCompound StructureIC50 ValueReference
COX-2 InhibitionCyclohexanol + Isoxazole0.95 µM
AnalgesicCyclohexanol + IsoxazoleN/A
AntimicrobialCyclohexanol + IsoxazoleModerate

Q & A

Q. 1.1. What synthetic strategies are recommended for preparing Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the isoxazole moiety. The 3-methyl-5-isoxazolyl group can be prepared via cyclocondensation of β-keto esters with hydroxylamine derivatives.
  • Step 2 : Functionalize the isoxazole with a methyl group, followed by bromination to introduce a leaving group (e.g., bromide) for subsequent alkylation.
  • Step 3 : Couple the modified isoxazole to cyclohexanol via nucleophilic substitution. Phase transfer catalysts (PTCs) like PEG-400 or Aliquate-336 (as in ) enhance reaction efficiency in biphasic systems .
  • Step 4 : Purify using column chromatography or recrystallization. Confirm purity via HPLC or GC-MS (see for analogous methods) .

Q. 1.2. How can researchers ensure structural fidelity during synthesis?

Key analytical techniques include:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., using PubChem data in ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Confirm functional groups (e.g., -OH in cyclohexanol at ~3200–3600 cm1^{-1}, isoxazole C=N stretch at ~1600 cm1^{-1}) .

Q. 1.3. What safety protocols are critical for handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (cyclohexanol derivatives can irritate mucous membranes; ) .
  • Ventilation : Use fume hoods due to volatile organic intermediates.
  • Waste Disposal : Follow EPA guidelines for halogenated/organic waste () .

Advanced Research Questions

Q. 2.1. How can researchers optimize reaction yields for the alkylation step?

  • Catalyst Screening : Compare PTCs (e.g., PEG-400 vs. Aliquate-336) under varying temperatures (25–80°C) and solvent systems (THF/H2_2O vs. toluene/H2_2O). reports PEG-400 as effective for cyclohexanol derivatives .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FT-IR to identify rate-limiting steps.
  • Byproduct Analysis : Use GC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry.

Q. 2.2. What in vitro assays are suitable for evaluating biological activity?

  • Anticancer Activity :
    • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
    • Target Inhibition : Screen against kinases or enzymes linked to cancer pathways (e.g., PI3K/Akt).
  • Antiviral Activity :
    • Plaque Reduction Assays : Test inhibition of viral replication (e.g., influenza, HSV-1).
    • Protease Inhibition : Use FRET-based assays for viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).
      Isoxazole derivatives are known for modulating platelet aggregation and thrombin pathways () .

Q. 2.3. How can solubility challenges be addressed in formulation studies?

  • Co-solvent Systems : Use ternary mixtures (e.g., water/cyclohexanol/organic solvent) guided by liquid-liquid equilibria data () .
  • Prodrug Design : Introduce ester or phosphate groups to enhance aqueous solubility.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery.

Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported synthetic yields using different PTCs

  • Issue : reports high yields with PEG-400, but other studies may cite lower efficiency.
  • Resolution : Conduct controlled experiments varying PTC concentration (0.1–5 mol%) and solvent polarity. Correlate results with computational models (e.g., COSMO-RS) to predict phase-transfer efficacy .

Q. 3.2. Conflicting biological activity data for isoxazole derivatives

  • Issue : Some studies report anticancer activity, while others highlight antiviral effects ().
  • Resolution : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing methyl with trifluoromethyl) and test across multiple assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Alkylation Step

ParameterOptimal RangeImpact on Yield
PTC TypePEG-400↑ 20–30%
Temperature60–70°C↑ Reactivity
Solvent Ratio (Org:H2_2O)3:1↑ Phase Transfer
Reaction Time12–24 hrsMinimizes byproducts

Q. Table 2. Analytical Benchmarks for Structural Confirmation

TechniqueExpected DataReference
1H^1H NMR (CDCl3_3)δ 1.2–1.8 (cyclohexyl), δ 2.4 (isoxazole-CH3_3)
HRMS[M+H]+^+ = Calculated ± 0.001 Da
HPLC Retention Time8.2 min (C18 column, 60% MeOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.